N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine
Description
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine is a synthetic amine derivative characterized by a cyclopropane ring directly bonded to a nitrogen atom, which is further substituted with an ethyl group and a 2-bromo-5-methoxybenzyl group. The molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.18 g/mol (inferred from cyclopropane analogs in ).
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-15(11-4-5-11)9-10-8-12(16-2)6-7-13(10)14/h6-8,11H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXFRMATYCWGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)OC)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using ethyl diazoacetate in the presence of a catalyst such as rhodium or copper.
Amine Formation: The final step involves the formation of the cyclopropanamine moiety through a nucleophilic substitution reaction with ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound's structure suggests potential activity as a pharmaceutical agent. Its similarity to other phenethylamine derivatives, which often exhibit psychoactive properties, indicates that it may have applications in treating neurological disorders or as a recreational drug. Research into related compounds has shown that modifications in the phenyl ring can lead to significant changes in pharmacological activity.
Case Studies
A notable case study involving a structurally similar compound, 25I-NBOMe, highlighted the challenges in clinical identification and treatment following exposure to potent psychoactive substances. The case involved an 18-year-old female who experienced severe symptoms after ingestion, emphasizing the need for further research into the safety and efficacy of such compounds in clinical settings .
Synthetic Chemistry
Synthetic Pathways
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine can be synthesized through various methods involving bromination and alkylation processes. The compound's synthesis can serve as a precursor for other complex molecules, making it valuable in the development of new pharmaceuticals.
| Synthesis Method | Description |
|---|---|
| Bromination | Introduction of bromine into the 2-position of the methoxyphenyl group. |
| Alkylation | Reaction with ethylamine to form the final amine product. |
| Cyclopropanation | Formation of the cyclopropane ring through cyclization reactions. |
Research Applications
Biological Studies
Research into the biological effects of this compound is still emerging. Investigations into its interaction with neurotransmitter systems could provide insights into its potential as a therapeutic agent for conditions like depression or anxiety.
Toxicology and Safety Assessments
Given the psychoactive nature of similar compounds, understanding the toxicological profile of this compound is crucial. Studies should focus on its metabolic pathways and potential side effects to ensure safety for human use.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The cyclopropanamine moiety may interact with amine receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Cyclopropane vs. Cyclobutane Analogs
- N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine (C₁₂H₁₆BrNO, MW 270.18): This compound replaces the cyclopropane ring with a cyclobutane ring. However, the increased ring size may reduce reactivity in sterically sensitive reactions.
- N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine (C₁₃H₁₈BrNO, MW 284.20): Substitution of the ethyl group with a methyl group lowers steric hindrance, which could improve solubility but reduce lipophilicity. The cyclobutane ring maintains moderate strain, balancing stability and reactivity.
Substituent Variations on the Amine Group
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (C₁₀H₁₃BrNO, MW 259.12): The absence of a cyclopropane ring and substitution with dimethylamine simplifies the structure. The dimethyl group increases electron density on the nitrogen, enhancing basicity compared to the ethylcyclopropanamine derivative.
- N-[(2-Bromo-5-methoxyphenyl)methyl]-N-(trifluoromethyl)propan-1-amine (C₁₂H₁₅BrF₃NO, MW 342.16): The trifluoromethyl group introduces strong electron-withdrawing effects, reducing amine basicity and increasing lipophilicity.
Functional Group Additions
- N-[[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-4-morpholinepropanamine (CAS 893613-22-4): The morpholine group introduces a polar oxygen atom, enhancing solubility and hydrogen-bonding capacity. This contrasts with the nonpolar cyclopropane ring in the target compound, which prioritizes rigidity over polarity.
Physicochemical and Electronic Properties
Key differences arise from substituent electronic effects and ring strain:
- Electron-Withdrawing Effects : Bromine (σₚ ≈ 0.26) and methoxy (σₚ ≈ -0.27) groups on the aromatic ring create a push-pull electronic environment, influencing charge distribution.
- Lipophilicity : The ethyl group and cyclopropane ring contribute to moderate lipophilicity (estimated logP ≈ 2.5–3.0), while trifluoromethyl analogs (e.g., ) exhibit higher logP values (~3.5–4.0).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₆BrNO | 270.18 | Ethyl, cyclopropane, bromo-methoxybenzyl | High ring strain, moderate lipophilicity |
| N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine | C₁₂H₁₆BrNO | 270.18 | Cyclobutane, bromo-methoxybenzyl | Reduced strain, improved thermal stability |
| 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | C₁₀H₁₃BrNO | 259.12 | Dimethylamine | Higher basicity, simpler structure |
| N-[(2-Bromo-5-methoxyphenyl)methyl]-N-(trifluoromethyl)propan-1-amine | C₁₂H₁₅BrF₃NO | 342.16 | Trifluoromethyl, propane chain | High lipophilicity, electron-withdrawing |
Biological Activity
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
- CAS Number : 123027-99-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is hypothesized to act as a selective inhibitor for certain neurotransmitter receptors, which may contribute to its pharmacological effects.
Potential Mechanisms:
- Receptor Modulation : The compound may modulate the activity of serotonin and dopamine receptors, influencing mood and cognitive functions.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biological Activity
Research on the biological activity of this compound has shown promising results in several areas:
Antidepressant Effects
Case studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. These effects are often measured using behavioral assays such as the forced swim test and tail suspension test.
Neuroprotective Properties
The compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro studies have shown that it can protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased locomotion in tests | |
| Neuroprotective | Reduced cell death under stress | |
| Receptor Interaction | Modulation of serotonin receptors |
Case Studies
- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups.
- Neuroprotection : In vitro experiments showed that the compound could significantly reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
